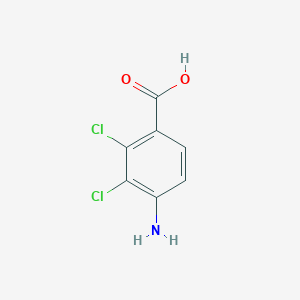

4-Amino-2,3-dichlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFIYTYIHNSBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2,3-dichlorobenzoic Acid (CAS No. 34263-51-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-2,3-dichlorobenzoic acid, a key chemical intermediate in various fields of research and development. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into the synthesis, properties, analysis, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 34263-51-9, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid backbone with an amino group at the 4-position and two chlorine atoms at the 2- and 3-positions. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable building block in organic synthesis.[2]

| Property | Value | Source(s) |

| CAS Number | 34263-51-9 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Light brown to solid | [3] |

| Storage | Sealed in dry, room temperature conditions | [1][4] |

Synthesis and Manufacturing Insights

The primary route for the synthesis of this compound and its analogs involves the reduction of the corresponding nitro compound. While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general principles can be understood from the synthesis of structurally similar compounds.

A common laboratory-scale synthesis for a related compound, 4-amino-2-chlorobenzoic acid, involves the catalytic reduction of 2-chloro-4-nitrobenzoic acid. This process typically utilizes a reducing agent such as sodium borohydride in the presence of a catalyst. The choice of catalyst and reaction conditions is critical to ensure high yield and purity of the final product. Industrial production of similar compounds, like the methyl ester of this compound, is carried out by specialized chemical manufacturers in well-equipped facilities.[2] Quality control is maintained through rigorous analytical testing to ensure product consistency and purity.[2]

Conceptual Synthesis Workflow:

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to 4-Amino-2,3-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a chlorinated derivative of aminobenzoic acid, a class of compounds with significant utility in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this molecule, beginning with its molecular weight, is crucial for its effective application in research and development. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in the field of drug development.

Core Physicochemical Properties

The molecular weight of a compound is a critical parameter that influences its stoichiometric calculations in chemical reactions, its formulation into dosage forms, and its pharmacokinetic profile. For this compound, the molecular weight is 206.03 g/mol .[1] This value is derived from its molecular formula, C₇H₅Cl₂NO₂.[1]

A summary of its key computed properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | ChemScene[1] |

| Molecular Weight | 206.03 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[1] |

| LogP | 2.2738 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

These properties provide initial insights into the molecule's behavior. The LogP value suggests moderate lipophilicity, which can influence its solubility and ability to cross biological membranes. The presence of both hydrogen bond donors and acceptors indicates the potential for forming intermolecular interactions, which are critical for its crystalline structure and binding to biological targets.

Synthesis and Purification

The synthesis of this compound, like many of its analogs, typically involves the reduction of the corresponding nitro compound. A general and widely applicable method is the reduction of a nitrobenzoic acid precursor.

General Synthetic Workflow

A common synthetic route for producing aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid.[2][3] This process can be achieved through various reduction methods, including catalytic hydrogenation.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation (Adapted)

The following is a representative protocol adapted from the synthesis of similar aminobenzoic acids. The specific conditions may require optimization for this compound.

-

Dissolution: Dissolve the starting material, 2,3-dichloro-4-nitrobenzoic acid, in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture in a pressure vessel and introduce hydrogen gas (typically 1-5 atm).

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system to achieve high purity.

Analytical Characterization

Ensuring the identity and purity of synthesized this compound is paramount for its use in research and development. A combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of synthesized compounds.[2] A typical HPLC method would involve:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

The purity is determined by integrating the peak area of the main compound relative to the total peak area.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as the amino (-NH₂), carboxylic acid (-COOH), and aromatic C-Cl bonds.

Applications in Research and Drug Development

Aminobenzoic acid derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules and materials.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features, including the amino and carboxylic acid groups, allow for further chemical modifications to produce more complex molecules. For instance, derivatives of aminobenzoic acids are used in the development of:

The dichloro substitution pattern on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Agrochemicals

This compound and its analogs are also utilized in the formulation of herbicides and other agricultural chemicals.[4][5] The specific substitution pattern can confer selective herbicidal activity.

Material Science

In material science, this compound can be explored for creating specialized polymers with enhanced thermal and chemical resistance.[5]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Based on safety data for similar compounds, the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.[8][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: Avoid strong oxidizing agents.[8]

It is recommended to consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound, with a molecular weight of 206.03 g/mol , is a valuable chemical intermediate with significant potential in pharmaceutical and chemical research. Its synthesis, typically achieved through the reduction of its nitro precursor, requires careful control and purification to ensure high quality. The versatile reactivity of its functional groups makes it an important building block for the development of new drugs and materials. Adherence to proper analytical characterization and safety protocols is essential for its successful and safe application.

References

- Vulcanchem. 4-Amino-2,3-dichloro-benzoic acid methyl ester - 1807013-25-7.

- ChemScene. 34263-51-9 | this compound.

- Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- ChemicalBook. 4-Amino-2-chlorobenzoic acid synthesis.

- PubChem. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061.

- Sigma-Aldrich. 4-Amino-2-chlorobenzoic acid 97 2457-76-3.

- J&K Scientific. 4-Amino-3,5-dichlorobenzoic acid | 56961-25-2.

- Sigma-Aldrich. 2 - SAFETY DATA SHEET.

- Benchchem. A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.

- Cayman Chemical. Safety Data Sheet.

- PubChem. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234.

- Chem-Impex. 4-Amino-3,5-dichlorobenzoic acid.

- Benchchem. An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.

- ChemicalBook. 4-AMINO-3,5-DICHLOROBENZOIC ACID | 56961-25-2.

- Chem-Impex. Optimizing Organic Synthesis with 4-Amino-3,5-dichlorobenzoic Acid.

- MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.

- MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- SpectraBase. 4-Amino-3,5-dichloro-benzoic acid.

- PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid.

- Sigma-Aldrich. 4-Amino-3,5-dichlorobenzoic acid 98 56961-25-2.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-AMINO-3,5-DICHLOROBENZOIC ACID | 56961-25-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Solubility Landscape of 4-Amino-2,3-dichlorobenzoic Acid: A Technical Guide for Researchers

Introduction: Understanding the Physicochemical Profile of 4-Amino-2,3-dichlorobenzoic Acid

This compound, a substituted aromatic carboxylic acid, presents a molecular architecture that dictates its behavior in various solvent systems. Its structure comprises a benzene ring functionalized with a carboxylic acid group, an amino group, and two chlorine atoms. This combination of a polar, ionizable carboxylic acid, a basic amino group, and lipophilic chloro-substituents results in a complex solubility profile.

The interplay of these functional groups governs the compound's polarity, hydrogen bonding capabilities, and crystal lattice energy, all of which are pivotal factors in its dissolution. The carboxylic acid and amino groups can participate in hydrogen bonding, both as donors and acceptors, suggesting potential solubility in protic and polar aprotic solvents. Conversely, the dichlorinated benzene ring contributes to its nonpolar character, potentially favoring solubility in less polar organic solvents. A compound's octanol-water partition coefficient (LogP) is a key indicator of its lipophilicity; for this compound, the predicted LogP value is 2.27, suggesting a degree of lipophilicity.[1]

Theoretical Framework and Comparative Solubility Analysis

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2] This principle suggests that solutes will have higher solubility in solvents with similar polarity and intermolecular forces. For this compound, this implies a nuanced solubility profile across a spectrum of organic solvents.

While specific quantitative data for the target compound is scarce, examining the solubility of structurally related benzoic acid derivatives can provide valuable insights. The following table summarizes the solubility of benzoic acid and some of its substituted analogs in various organic solvents. This comparative data highlights how different functional groups influence solubility.

Table 1: Solubility of Benzoic Acid and its Derivatives in Select Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |

| Benzoic Acid | Ethanol | 25 | 44.4 | [3] |

| Benzoic Acid | Methanol | 25 | 58.4 | [3] |

| Benzoic Acid | Ethyl Acetate | 25 | 34.7 | [3] |

| Benzoic Acid | Dichloromethane | 25 | 15.6 | [3] |

| 4-Aminobenzoic Acid | Ethanol | 25 | 4.6 | [4] |

| 4-Chlorobenzoic Acid | Ethanol | 25 | 6.8 | [5] |

Disclaimer: This data is for comparative purposes and illustrates general solubility trends. Actual solubility of this compound will vary.

Based on its structure, this compound is anticipated to exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and nonpolar regions of the molecule. Its solubility in alcohols like methanol and ethanol is expected to be moderate, influenced by hydrogen bonding interactions. In less polar solvents such as dichloromethane and chloroform, solubility is likely, while it is expected to have limited solubility in nonpolar solvents like hexane and in water.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" for solubility determination due to its simplicity, reliability, and the direct measurement of thermodynamic equilibrium solubility. The core principle involves creating a saturated solution of the compound in the chosen solvent at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Figure 1: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vortex mixer

Protocol:

-

Preparation of Stock Standards: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMF or methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved. A preliminary experiment can be conducted to determine the time required to reach a plateau in solubility.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted samples and the calibration standards using a validated HPLC-UV method. The wavelength for UV detection should be set to the λmax of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively documented, a thorough understanding of its physicochemical properties and a comparative analysis with related compounds provide a strong basis for predicting its solubility behavior. For researchers requiring precise data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This knowledge is paramount for the effective design of synthetic routes, formulation development, and various other applications in the chemical and pharmaceutical sciences.

References

- Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

LibreTexts. Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Queen's University. Solubility of Organic Compounds. Available from: [Link]

-

PubChem. 4-Amino-3,5-dichlorobenzoic acid. Available from: [Link]

-

PubChem. 3-Amino-2,4-dichlorobenzoic acid. Available from: [Link]

- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.

-

PubChem. 4-Amino-2-chlorobenzoic acid. Available from: [Link]

-

Solubility of Things. 4-Aminobenzoic acid. Available from: [Link]

Sources

A Comprehensive Spectroscopic Profile of 4-Amino-2,3-dichlorobenzoic acid: A Technical Guide for Researchers

Introduction

4-Amino-2,3-dichlorobenzoic acid (CAS No. 6288-33-1) is a substituted aromatic carboxylic acid. As a halogenated aminobenzoic acid derivative, it serves as a potential building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its application in any synthetic workflow. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive analytical fingerprint of the molecule.

This technical guide offers an in-depth analysis of the expected spectral data for this compound. While experimentally verified spectra for this specific compound are not widely available in public databases, this document synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds.[1][2] The insights provided herein are designed to guide researchers in identifying the compound, interpreting experimental results, and designing appropriate analytical methods for quality control.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key features that dictate its spectroscopic signature: a 1,2,3,4-tetrasubstituted benzene ring, a carboxylic acid group, an amino group, and two chlorine atoms. Each functional group imparts a characteristic signal or pattern in NMR, IR, and MS analyses.

The numbering of the atoms, as used throughout this guide, is presented below. This convention is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to H-5 and H-6. The electron-donating amino group (-NH₂) at C-4 will shield these protons (shifting them upfield), while the electron-withdrawing carboxylic acid (-COOH) and chlorine (-Cl) groups will deshield them (shifting them downfield). The relative positions are determined by the combined electronic effects. The protons of the -NH₂ and -COOH groups are expected to appear as broad singlets that may exchange with D₂O.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.7 - 7.9 | Doublet (d) | ~8.5 - 9.0 | H-6 |

| ~6.7 - 6.9 | Doublet (d) | ~8.5 - 9.0 | H-5 |

| ~4.5 - 6.0 | Broad Singlet (br s) | - | -NH₂ |

| ~11.0 - 13.0 | Broad Singlet (br s) | - | -COOH |

Expert Interpretation:

-

H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, causing it to be the most deshielded aromatic proton. It appears as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the strongly electron-donating amino group, which significantly shields it, moving its signal upfield relative to H-6. It also appears as a doublet from coupling to H-6. The expected ortho coupling constant (³JHH) is typically in the range of 7-9 Hz.[3][4]

-

-NH₂ and -COOH Protons: These labile protons have chemical shifts that are highly dependent on solvent, concentration, and temperature. Their signals are often broad and will disappear upon shaking the sample with a drop of D₂O, a key validation step.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show 7 distinct signals, as there are no planes of symmetry in the molecule. The chemical shifts are predicted based on substituent effects.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~150 | C-4 |

| ~135 | C-2 |

| ~132 | C-6 |

| ~125 | C-3 |

| ~118 | C-1 |

| ~115 | C-5 |

Expert Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded, appearing significantly downfield as is characteristic for this functional group.[5]

-

C-4: The carbon atom attached to the amino group is strongly shielded by its electron-donating effect, but its position is shifted downfield due to being an ipso-carbon bonded to a substituent.

-

C-2 and C-3: The carbons bonded to the electronegative chlorine atoms are expected to be deshielded and appear in the 125-135 ppm range.

-

C-1, C-5, C-6: The remaining aromatic carbons will have shifts influenced by the cumulative effects of all substituents. Definitive assignment often requires advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: Pulse angle: 30-45°; Acquisition time: 2-4 seconds; Relaxation delay: 1-5 seconds.

-

Validation: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). The accuracy of this reference is critical for correct chemical shift assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with broadband proton decoupling.

-

Key Parameters: Pulse angle: 45-90°; Acquisition time: 1-2 seconds; Relaxation delay: 2-5 seconds.

-

Validation: Reference the spectrum to the deuterated solvent peaks (e.g., the center of the DMSO-d₆ septet at δ 39.52 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum to confirm the proton ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound should display characteristic absorption bands for the O-H, N-H, C=O, C-Cl, and aromatic ring bonds.[6][7][8]

Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300 - 3500 | Medium | N-H Stretch | Primary Amine (-NH₂) |

| 2400 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| 1550 - 1620 | Medium-Strong | N-H Bend / C=C Stretch | Amine / Aromatic Ring |

| 1450 - 1600 | Medium, Multiple Peaks | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O Stretch | Carboxylic Acid |

| 600 - 800 | Strong | C-Cl Stretch | Aryl Halide |

Expert Interpretation:

-

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, often spanning from 2400 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding.[8]

-

Overlapping with the O-H band, two distinct, sharper peaks for the N-H symmetric and asymmetric stretches of the primary amine should be visible around 3300-3500 cm⁻¹.[8]

-

A strong, sharp absorption around 1700 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group in the carboxylic acid.[6]

-

The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.[9][10]

-

The "fingerprint region" (below 1500 cm⁻¹) will contain complex signals, including the strong C-Cl stretching bands.[7]

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is a critical validation step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of halogens.

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula is C₇H₅Cl₂NO₂. The molecular weight using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) is 204.97 g/mol .

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Identity | Interpretation |

| 205 / 207 / 209 | High / Medium / Low | [M]⁺ | Molecular Ion Cluster |

| 188 / 190 / 192 | Medium | [M - OH]⁺ | Loss of hydroxyl radical |

| 160 / 162 / 164 | Medium | [M - COOH]⁺ | Loss of carboxyl group |

| 170 / 172 | High | [M - Cl]⁺ | Loss of a chlorine atom |

Expert Interpretation:

-

Isotopic Pattern of the Molecular Ion: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M) at M⁺, [M+2]⁺, and [M+4]⁺.[11][12] The expected intensity ratio for these peaks is approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. The base peak will be at m/z 205, corresponding to the molecule containing two ³⁵Cl atoms.

-

Key Fragmentations: Aromatic carboxylic acids often show fragmentation by the loss of -OH (M-17) and -COOH (M-45).[13] The loss of a chlorine atom (M-35 or M-37) is also a highly probable fragmentation pathway for this molecule.[14] The stability of the aromatic ring means the molecular ion peak is expected to be prominent.[11][13]

Experimental Protocol: GC-MS (Electron Ionization)

This workflow ensures reproducible fragmentation for library matching and identification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]

- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. whitman.edu [whitman.edu]

- 12. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Characterizing 4-Amino-2,3-dichlorobenzoic Acid: A Technical Guide to Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of 4-Amino-2,3-dichlorobenzoic Acid

This compound is an aromatic organic compound featuring a benzoic acid core substituted with an amino group and two chlorine atoms. As a halogenated aminobenzoic acid, it serves as a potential building block in medicinal chemistry and material science, where its distinct functional groups—a carboxylic acid, an amine, and organochlorides—offer versatile reaction sites for the synthesis of more complex molecules. Its precise physicochemical properties are crucial for its application in any synthetic pathway.

This guide focuses on a fundamental, yet critical, aspect of its characterization: the melting point. Unlike more common isomers, the melting point of this compound is not widely reported in standard chemical literature, making its experimental determination a necessary first step for any researcher utilizing this compound. This scenario is common in drug discovery and development, where novel or sparsely documented compounds are frequently synthesized and must be rigorously characterized.

Compound Identification:

| Property | Identifier |

| Chemical Name | This compound |

| CAS Number | 34263-51-9[1] |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol [1] |

| Synonyms | Benzoic acid, 4-amino-2,3-dichloro- |

The Imperative of Melting Point Analysis in Research

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[2] Far from being a mere physical constant, it is a powerful diagnostic tool for a research scientist.

-

Indicator of Purity: A pure, crystalline compound typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-2°C.[3][4] Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[1][4] This phenomenon, known as melting point depression, makes it an essential quality control measurement after synthesis and purification.

-

Confirmation of Identity: While not definitive on its own, a measured melting point can be compared against known values for isomers or related compounds to provide strong evidence for the identity of a synthesized molecule. For a compound like this compound, establishing a reliable melting point creates a reference standard for future synthetic batches.

Experimental Protocol for Melting Point Determination

The following protocol details the capillary method for determining the melting point of a solid organic compound such as this compound. This method is widely adopted for its accuracy and requirement for only a small amount of sample.[5]

Principle

A small, finely powdered sample of the dry solid is packed into a capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to liquefy (onset) and completely turns to a clear liquid (clear point) are observed and recorded as the melting range.[4]

Apparatus and Reagents

-

Melting Point Apparatus (e.g., Mel-Temp, DigiMelt, or similar)

-

Glass Capillary Tubes (sealed at one end)

-

Sample of this compound (must be completely dry)

-

Mortar and Pestle

-

Spatula

Step-by-Step Methodology

-

Sample Preparation (The Foundation of Accuracy):

-

Rationale: Proper sample preparation is critical for reproducible results. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point. It must also be a fine, homogenous powder to ensure uniform heat transfer and packing.[4]

-

Procedure:

-

Place a small amount (10-20 mg) of this compound in a clean, dry mortar.

-

Gently grind the sample with a pestle to a fine, uniform powder.

-

Ensure the sample is completely dry, using a desiccator or vacuum oven if necessary.

-

-

-

Capillary Tube Loading:

-

Rationale: The sample must be packed tightly to a small depth to avoid thermal gradients within the sample, which can artificially broaden the melting range.[6]

-

Procedure:

-

Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm depth) enters the tube.[4]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end.

-

Repeat until the sample is compactly packed to a depth of 2-3 mm.

-

-

-

Instrument Setup and Measurement:

-

Rationale: The heating rate is the most common source of experimental error.[1] A rapid heating rate does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to an observed melting point that is higher than the true value. A two-step heating process is efficient and accurate.[3][4]

-

Procedure:

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a quick determination by heating the sample at a high rate (e.g., 10-15°C per minute).[7] This provides a rough estimate. Let the apparatus cool to at least 20°C below this approximate value before proceeding.

-

Accurate Determination: Place the packed capillary tube into the heating block of the apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected or roughly determined melting point.

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute. This slow ramp is crucial for ensuring thermal equilibrium.[3]

-

Observe the sample closely through the magnifying eyepiece.

-

Record the Onset Temperature (T1): The temperature at which the first drop of liquid appears.

-

Record the Clear Point Temperature (T2): The temperature at which the last solid crystal melts, and the sample is a completely clear liquid.

-

The melting point is reported as the range T1 – T2.

-

-

-

Repeatability and Validation:

-

Rationale: To ensure the trustworthiness of the result, the measurement should be repeated with fresh samples until consistent values are obtained.

-

Procedure: Perform at least two additional measurements following the same procedure. The recorded melting ranges should agree within 1-2°C.

-

Workflow for Melting Point Determination

Caption: Experimental workflow for accurate melting point determination.

Factors Influencing Measurement and Interpretation

Several factors can affect the accuracy and interpretation of melting point data. Understanding these is key to producing reliable results.

-

Purity: As discussed, impurities are the most significant chemical factor, leading to a depressed and broadened melting range.[1] This is a colligative property, meaning it depends on the concentration of soluble impurities.

-

Heating Rate: The most critical experimental parameter. A heating rate faster than 2°C per minute near the melting point will almost always result in an erroneously high and broad range.[1]

-

Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a unique crystal lattice and a distinct melting point.[6] If a synthesis produces a mixture of polymorphs, a broad or multi-stage melting behavior might be observed.

-

Sample Packing: An unevenly or loosely packed sample will not heat uniformly, leading to a wider melting range.[6]

-

Apparatus Calibration: The thermometer or thermocouple in the apparatus must be calibrated using certified standards with known, sharp melting points to ensure the accuracy of the temperature readings.[4]

Conclusion

For a compound such as this compound, where the melting point is not readily documented, its experimental determination is a foundational act of chemical characterization. It provides the first critical data points for confirming the compound's identity and assessing its purity. By adhering to a meticulous protocol—emphasizing sample preparation, controlled heating, and careful observation—researchers can establish a reliable melting range. This value then becomes an indispensable benchmark for quality control in synthesis, purification, and all subsequent stages of research and development.

References

- Kintek Solution. (n.d.). What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab.

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (2025). Melting Point and Thermometer Calibration. Retrieved from [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry For Everyone. (2025, November 1). Why Are Melting Points Inconsistent For Pure Chemistry Compounds? [Video]. YouTube. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Florida State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Amino-3,5-dichlorobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Amino-3,5-dichlorobenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-アミノ-2-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

stability and storage of 4-Amino-2,3-dichlorobenzoic acid

An In-depth Technical Guide to the Stability and Storage of 4-Amino-2,3-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with significant utility in pharmaceutical research and organic synthesis. The presence of an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate. However, these same functional groups can be susceptible to degradation, compromising the compound's purity, and consequently, the integrity of downstream applications. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability and handling of related compounds.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [2] |

| Appearance | Pale cream to cream to pale brown powder | [1] |

| Melting Point | Data for the specific isomer is limited. For the related 4-Amino-3,5-dichlorobenzoic acid: 290-293 °C (lit.) | [3] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide, with limited solubility in water. | [4] |

The reactivity of this compound is primarily dictated by its functional groups: the amino (-NH₂), carboxylic acid (-COOH), and the chloro (-Cl) substituents on the aromatic ring. The amino group acts as a nucleophilic center, while the carboxylic acid provides an acidic proton and a site for esterification. The chlorine atoms can influence the electronic properties of the aromatic ring and may be subject to nucleophilic substitution under certain conditions.[4]

Stability Profile and Potential Degradation Pathways

Thermal Stability

Substituted benzoic acids are generally stable solids at ambient temperatures. However, elevated temperatures can promote decarboxylation or other decomposition reactions. For related compounds, hazardous decomposition under fire conditions can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][6]

Photostability

Aromatic compounds, particularly those with amino substituents, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to oxidation of the amino group or other photochemical reactions, resulting in discoloration and the formation of impurities.

Hydrolytic Stability

The compound is expected to be stable against hydrolysis under neutral conditions. However, in strongly acidic or basic solutions, the functional groups may undergo reactions. For instance, the amino group's basicity and the carboxylic acid's acidity will be influenced by the pH of the medium.

Oxidative Stability

The amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, metal ions, or other oxidizing agents. This can lead to the formation of colored impurities. Strong oxidizing agents are listed as incompatible materials for similar compounds.[6]

A potential degradation pathway for chlorinated benzoic acids can involve dehalogenation and hydroxylation. For instance, studies on the biodegradation of 4-chlorobenzoic acid have shown a pathway involving hydrolytic dehalogenation to 4-hydroxybenzoic acid, which is then further metabolized.[7] While this is a biological pathway, it highlights the potential for chemical dehalogenation under certain conditions.

Caption: Potential degradation cascade for this compound.

Recommended Storage and Handling Procedures

Proper storage and handling are paramount to maintaining the integrity of this compound.

Long-Term Storage

For long-term storage, the following conditions are recommended:

-

Temperature: Store in a cool place.[2] While a specific temperature range is not provided in the search results, a common practice for stable solids is to store them at room temperature (20-25°C), away from direct heat sources.

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[8] Inert atmosphere (e.g., nitrogen or argon) can be considered for sensitive applications to minimize oxidative degradation.

-

Light: Protect from light. Store in an opaque or amber container to prevent photodegradation.

-

Container: Use a well-sealed, chemically resistant container.

Handling

When handling this compound, the following precautions should be taken:

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid the formation of dust and aerosols.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Material Compatibility and Incompatibilities

Compatible Materials

For storage and handling, materials that are generally considered chemically resistant are recommended. These include:

-

Glass (borosilicate)

-

Polytetrafluoroethylene (PTFE)

-

Polypropylene

-

Stainless Steel[10]

Incompatible Materials

Avoid contact with the following:

-

Strong oxidizing agents: Can lead to oxidative degradation.[6]

-

Strong acids and alkalis: May react with the amino and carboxylic acid functional groups.[9]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is crucial for determining the shelf-life and appropriate storage conditions.

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., methanol, acetonitrile).

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid compound at 80°C for 48 hours.

-

Photolytic: Expose the solid compound to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

-

Peak Purity: Assess the purity of the main peak to ensure it is free from co-eluting degradants.

Caption: Workflow for stability assessment of this compound.

Long-Term Stability Study Protocol

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

-

Sample Packaging: Package the solid compound in the proposed long-term storage container.

-

Storage Conditions: Store the packaged samples under the recommended conditions (e.g., 25°C/60% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Conclusion

This compound is a stable solid when stored under appropriate conditions. The primary risks to its stability are exposure to high temperatures, light, and incompatible materials such as strong oxidizing agents. By adhering to the recommended storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the long-term integrity and purity of this valuable chemical intermediate. A systematic approach to stability testing, including forced degradation and long-term studies, is essential for establishing a definitive shelf-life and ensuring the quality of the material for its intended use.

References

-

4-Amino-3,5-Dichloro Benzoic Acid CAS No 56961-25-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

-

4-Amino-2-chlorobenzoic acid-SDS-MedChemExpress.

-

4-Amino-2-chlorobenzoic acid (cas 2457-76-3) SDS/MSDS download - Guidechem.

-

4-Amino-2,3-dichloro-benzoic acid methyl ester - 1807013-25-7 - Vulcanchem.

-

4 - SAFETY DATA SHEET.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

Safety Data Sheet - Cayman Chemical.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

2 - SAFETY DATA SHEET.

-

4-Amino-3,5-Dichloro Benzoic Acid CAS No 56961-25-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

-

4-Amino-2-chlorobenzoic acid 97 2457-76-3 - Sigma-Aldrich.

-

Degradation pathway of 2,4-dichlorobenzoic acid by strain... - ResearchGate.

-

Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed.

-

Degradation of 4-Chlorobenzoïc Acid in a Thin Falling Film Dielectric Barrier Discharge Reactor - ResearchGate.

-

4-AMINO-3,5-DICHLOROBENZOIC ACID | 56961-25-2 - ChemicalBook.

-

Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source - IBISS RADaR.

-

4-Amino-3,5-dichlorobenzoic acid - Apollo Scientific.

-

N,N-Dimethyltrimethylsilylamine 97 2083-91-2 - Sigma-Aldrich.

-

CAS 2083-91-2: (Dimethylamino)trimethylsilane - CymitQuimica.

-

4-Amino-3,5-dichlorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

-

Chemical Compatibility Chart - Walchem.

Sources

- 1. 4-Amino-3,5-dichlorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 4-AMINO-3,5-DICHLOROBENZOIC ACID | 56961-25-2 [chemicalbook.com]

- 4. 4-Amino-2,3-dichloro-benzoic acid methyl ester (1807013-25-7) for sale [vulcanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. walchem.com [walchem.com]

An In--Depth Technical Guide to the Safety and Hazards of 4-Amino-2,3-dichlorobenzoic acid

Introduction and Scope

4-Amino-2,3-dichlorobenzoic acid is a chlorinated aromatic carboxylic acid, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of an amino group, a carboxylic acid, and chlorine atoms on the benzene ring imparts a unique reactivity profile, making it a valuable building block. However, these same functional groups are responsible for its inherent toxicological and ecotoxicological properties.

This guide is intended for researchers, chemists, and drug development professionals who handle this compound. It provides a comprehensive analysis of its hazard profile, outlines protocols for safe handling and emergency response, and details necessary exposure controls. The causality behind each recommendation is explained to ensure a deep, actionable understanding of the risks involved and the rationale for mitigation strategies.

Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its safe handling. For instance, a high melting point solid that is not prone to sublimation under standard conditions presents a lower inhalation risk than a volatile liquid, influencing the choice of engineering controls. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6288-33-1 | N/A |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.02 g/mol | [2] |

| Appearance | Pale cream to brown powder/solid | [3] |

| Melting Point | 290-293 °C (decomposes) | |

| Solubility | Limited solubility in water. Soluble in many common organic solvents. | [1] |

| InChI Key | UHXYYTSWBYTDPD-UHFFFAOYSA-N | [3] |

Toxicological Profile and Health Hazards

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5] While comprehensive toxicological data is limited, the available information, primarily from structurally similar compounds and Safety Data Sheets (SDS), mandates careful handling to prevent exposure.

Acute Toxicity: While specific LD50 or LC50 data for this exact isomer is not readily available in the searched literature, related compounds like 4-Amino-2-chlorobenzoic acid are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6] Given the structural similarity, a cautious approach assuming moderate acute toxicity is warranted.

Primary Routes of Exposure and Effects:

-

Skin Irritation: Direct contact causes skin irritation.[4][5] This is a common property of chlorinated aromatic acids, which can disrupt the lipid barrier of the skin, leading to inflammation.

-

Eye Irritation: The compound is classified as causing serious eye irritation.[4][5] Particulate matter can cause mechanical irritation and chemical damage to the cornea and conjunctiva.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4][5] The acidic nature of the molecule can irritate the mucous membranes of the respiratory tract.

-

Ingestion: May be harmful if swallowed.[7]

Chronic Exposure: Data on long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity are not available in the provided search results. In the absence of data, it is prudent to minimize exposure and treat the compound as having unknown chronic effects.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. Based on available data, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement | Source |

| Skin Irritation | 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][5] |

These classifications necessitate the use of specific warning pictograms on labels and in safety documentation.

Caption: GHS Pictogram for Irritation Hazards.

Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and Personal Protective Equipment (PPE) is essential for minimizing exposure.

Engineering Controls: The primary engineering control is to handle the compound within a certified chemical fume hood. This is crucial to prevent the inhalation of dust particles and to contain any potential spills. The laboratory should also be equipped with accessible safety showers and eyewash stations.[6]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following table provides baseline recommendations.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Inspect prior to use. | Provides a barrier against skin contact. Proper removal technique (without touching the glove's outer surface) is critical to avoid cross-contamination.[4] |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects eyes from splashes and airborne particles.[4] |

| Skin/Body Protection | Lab coat, long sleeves, and closed-toe shoes. Consider impervious clothing for large quantities. | Minimizes the area of skin potentially exposed to the chemical.[4] |

| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher potential exposures, use a full-face respirator with appropriate cartridges. | Required when engineering controls cannot guarantee that airborne concentrations are kept low, especially when handling fine powders.[4] |

Safe Handling, Storage, and Disposal

A systematic workflow ensures safety throughout the chemical's lifecycle in the laboratory.

Caption: Laboratory Workflow for Chemical Handling.

Handling Protocols:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

-

Weighing/Transfer: Conduct all transfers of solid material within the fume hood to contain dust. Use tools like spatulas carefully to minimize aerosolization.

-

Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.[4] Contaminated clothing should be removed and laundered before reuse.[6]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these could trigger hazardous reactions.[7]

Disposal: Waste material should be treated as hazardous. It must be disposed of through a licensed professional waste disposal service.[4] One common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4] Empty containers should be disposed of as unused product.[4]

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Caption: First-Aid Decision Flowchart for Exposure.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[8][9]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas can be released.[8][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures:

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage. Do not let the product enter drains.[4]

-

Clean-up: Wearing appropriate PPE, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[4]

Environmental Hazards

While specific ecotoxicity data for this compound is sparse, related chlorinated aromatic compounds can be toxic to aquatic life, with some having long-lasting effects.[11][12] Therefore, it is imperative to prevent the release of this chemical into the environment. Its water solubility suggests it can be mobile in soil and water systems.[10]

Conclusion

This compound is a valuable chemical intermediate that presents moderate acute hazards, primarily as an irritant to the skin, eyes, and respiratory system. The lack of comprehensive chronic toxicity data necessitates a conservative approach to safety. Adherence to the engineering controls, personal protective equipment standards, and handling protocols detailed in this guide is paramount for ensuring the safety of all laboratory personnel. A foundational principle of chemical safety is to treat all compounds with respect, and this is especially true for those, like this one, where the full toxicological profile is not yet completely understood.

References

-

Vulcanchem. 4-Amino-2,3-dichloro-benzoic acid methyl ester - 1807013-25-7.

-

CDH Fine Chemical. 4-Amino-3,5-Dichloro Benzoic Acid CAS No 56961-25-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

MedChemExpress. 4-Amino-2-chlorobenzoic acid-SDS.

-

PubChem. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061.

-

Sigma-Aldrich. 4-Amino-3,5-dichlorobenzoic acid 98 56961-25-2.

-

Fisher Scientific. SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichlorobenzoic acid.

-

Sigma-Aldrich. 4-Amino-2-chlorobenzoic acid 97 2457-76-3.

-

Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichlorobenzoic acid.

-

Guidechem. 4-Amino-2-chlorobenzoic acid (cas 2457-76-3) SDS/MSDS download.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET - 1-(2-Phenoxyphenyl)ethanone.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

PubChem. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234.

-

Thermo Fisher Scientific. 4-Amino-3,5-dichlorobenzoic acid, 98% 25 g.

Sources

- 1. 4-Amino-2,3-dichloro-benzoic acid methyl ester (1807013-25-7) for sale [vulcanchem.com]

- 2. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A14982.14 [thermofisher.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fr [fishersci.fr]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Amino-2,3-dichlorobenzoic Acid

Abstract

4-Amino-2,3-dichlorobenzoic acid is a multifaceted chemical entity whose utility as a synthetic intermediate in pharmaceuticals and agrochemicals stems from the complex interplay of its functional groups.[1] The molecule's reactivity, acidity, basicity, and overall chemical personality are not merely a sum of its parts but a product of competing electronic and steric phenomena. This guide provides a detailed analysis of the inductive and resonance effects of the amino and dichloro substituents, with a particular focus on the profound impact of the ortho-chloro group, which induces Steric Inhibition of Resonance (SIR). We will dissect these effects, explain their consequences on the molecule's physicochemical properties, and provide robust experimental and computational frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of substituted aromatic systems.

Foundational Principles: Substituent Effects in Aromatic Systems

To comprehend the behavior of this compound, one must first grasp the fundamental principles governing how substituents modulate the electron density and geometry of a benzene ring.

Electronic Effects: A Duality of Influence

Substituents exert their electronic influence through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density towards it.[2]

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -NH₂, -OH, -Cl) can donate electron density to the ring, a positive resonance effect (+R).[2] Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -COOH) can withdraw electron density, a negative resonance effect (-R).

Steric Effects: The Ortho-Effect and Steric Inhibition of Resonance (SIR)

When a substituent is located at the ortho position relative to another group, it can physically crowd it, leading to significant conformational changes. A critical manifestation of this is the "ortho effect" in substituted benzoic acids.[3][4] A sufficiently bulky ortho-substituent will force the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[5][6] This loss of coplanarity is known as Steric Inhibition of Resonance (SIR), which disrupts the π-electron delocalization between the carboxyl group and the ring, with profound consequences for the molecule's acidity.[3][7]

Deconstructing this compound

The unique properties of this molecule arise from the combined influence of its four distinct substituents on the benzene ring.

The Amino Group (-NH₂)

The amino group at the C4 (para) position is a powerful electron-donating group. While nitrogen is electronegative (a weak -I effect), its influence is overwhelmingly dominated by its strong positive resonance effect (+R). The nitrogen lone pair delocalizes into the aromatic system, significantly increasing electron density, particularly at the ortho and para positions relative to itself.[8][9][10][11] This makes the ring more activated towards electrophilic attack.[8]

The Dichloro Substituents (-Cl)

The two chlorine atoms at C2 (ortho) and C3 (meta) exert a dual electronic influence.

-

Inductive Effect: Due to chlorine's high electronegativity, both atoms exhibit a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring through the C-Cl sigma bond.[12][13][14]

-

Resonance Effect: Chlorine possesses lone pairs that can be donated to the ring, resulting in a weak positive resonance effect (+R).[12][13] However, for halogens, the -I effect is significantly stronger than the +R effect, leading to a net deactivation of the benzene ring.[2][12]

The Carboxylic Acid Group (-COOH)

The carboxylic acid group is an electron-withdrawing group, primarily through its inductive effect and its ability to withdraw electrons via resonance (-R) when the ring is subjected to electrophilic substitution.

Caption: Dominant electronic effects of substituents.

The Interplay of Effects: A Net Analysis

The final properties of the molecule are determined by the competition and synergy between these individual effects.

Impact on Acidity (pKa): The Primacy of the Ortho-Effect

The acidity of the carboxylic acid is the most dramatically affected property. While the electron-donating -NH₂ group would be expected to decrease acidity (destabilizing the carboxylate anion) and the electron-withdrawing -Cl atoms would increase it, the steric effect of the C2-chloro substituent is the decisive factor.[15]

The C2-Cl forces the -COOH group to twist out of the plane of the benzene ring (SIR).[3][4][5] This has two major consequences:

-

Inhibition of Resonance: The resonance interaction between the -COOH group and the ring is minimized. This prevents the electron-donating resonance from the para-amino group from being effectively transmitted to the carboxylate, which would have otherwise destabilized the anion.

-

Stabilization of the Carboxylate Anion: By forcing the carboxyl group out of plane, the destabilizing cross-conjugation with the ring is removed.[3][6] This enhances the inherent resonance stabilization within the -COO⁻ group itself, leading to a more stable conjugate base and thus a stronger acid.

Therefore, despite the presence of a powerful electron-donating amino group, this compound is expected to be a significantly stronger acid than 4-aminobenzoic acid and likely even stronger than benzoic acid itself. This is a classic example of the ortho-effect overriding conventional electronic expectations.[3][15]

Caption: Steric Inhibition of Resonance (SIR) enhances acidity.

Impact on Basicity of the Amino Group

The basicity of the C4-amino group is substantially reduced compared to aniline. This is due to the cumulative electron-withdrawing inductive effects of the two chlorine atoms and the carboxylic acid group, which pull electron density away from the nitrogen, making its lone pair less available for protonation.

Directing Effects in Electrophilic Aromatic Substitution (EAS)

Predicting the site of further electrophilic substitution is complex. The -NH₂ group is a powerful activating ortho, para-director.[8] The -Cl atoms are deactivating but also ortho, para-directing. The -COOH group is a deactivating meta-director. The positions ortho to the amino group (C3 and C5) are already substituted or influenced by the adjacent -Cl and -COOH groups. The overwhelming activating power of the amino group would typically dominate, but the steric hindrance from the adjacent substituents makes further substitution challenging and regioselectivity difficult to predict without experimental data.

Experimental and Computational Frameworks

Theoretical claims must be validated through empirical methods. Here, we outline key protocols for quantifying the substituent effects.

Protocol: Potentiometric Determination of the Acid Dissociation Constant (pKa)

This protocol provides a reliable method for measuring the acidity of the carboxylic acid function, which is a direct quantitative measure of the net electronic and steric effects.

Objective: To determine the pKa of this compound.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent mixture (e.g., 50 mL of 70:30 ethanol-water) to ensure solubility.[16]

-

Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.05 M NaOH, in the same solvent system to avoid miscibility issues.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Data Collection: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Ensure the solution stabilizes before each reading.

-

Endpoint Determination: Continue the titration past the equivalence point. The point of maximum slope on a plot of pH vs. volume of titrant is the equivalence point.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). A more accurate value can be obtained from the y-intercept of a Gran plot.

Caption: Experimental workflow for pKa determination.

The Hammett Equation: Quantifying Electronic Effects

The Hammett equation, log(K/K₀) = ρσ, is a powerful tool in physical organic chemistry for correlating reaction rates and equilibria with substituent electronic effects.[16][17][18] It separates the contribution of the reaction (ρ, the reaction constant) from that of the substituent (σ, the substituent constant).

-

σ values: These are determined from the ionization of substituted benzoic acids in water, where ρ is defined as 1.[16] A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.

-

Limitations: The standard Hammett equation is generally not applicable to ortho-substituents because it does not account for steric effects.[18] Therefore, while we can use σ values to understand the electronic contributions of the C3-Cl and C4-NH₂ groups, the effect of the C2-Cl cannot be captured by a simple σ constant and is the primary reason for the unique behavior of this molecule.

Table 1: Representative Hammett Sigma (σ) Constants

| Substituent | Position | σ Value | Implied Electronic Effect |

| -Cl | meta | +0.37 | Electron-Withdrawing |

| -Cl | para | +0.23 | Electron-Withdrawing |

| -NH₂ | meta | -0.16 | Weakly Electron-Donating |

| -NH₂ | para | -0.66 | Strongly Electron-Donating |